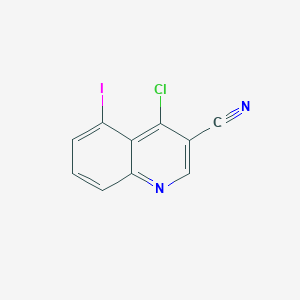

4-Chloro-5-iodoquinoline-3-carbonitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-5-iodoquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClIN2/c11-10-6(4-13)5-14-8-3-1-2-7(12)9(8)10/h1-3,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNEMAODKLFSOJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C(=C1)I)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization of 4 Chloro 5 Iodoquinoline 3 Carbonitrile

Nucleophilic Substitution Reactions

Nucleophilic substitution is a key reaction pathway for the functionalization of halo-substituted quinolines. The electron-deficient nature of the pyridine (B92270) ring, amplified by the presence of electron-withdrawing substituents, renders the C-4 position particularly susceptible to nucleophilic attack.

Displacement of Halogen Atoms (Chloro, Iodo)

In 4-Chloro-5-iodoquinoline-3-carbonitrile, the chlorine atom at the C-4 position is significantly more activated towards nucleophilic aromatic substitution (SNAr) than the iodine atom at C-5. This enhanced reactivity is due to the C-4 position being para to the ring nitrogen, which can stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. Furthermore, the adjacent C-3 carbonitrile group provides additional resonance stabilization. Consequently, nucleophiles such as amines, alkoxides, and thiolates will preferentially displace the C-4 chloro substituent while leaving the C-5 iodo group intact. mdpi.comnih.gov

This selective reactivity allows for the synthesis of a variety of 4-substituted-5-iodoquinoline-3-carbonitriles, which can then undergo further transformations at the C-5 position. For instance, reactions with various primary and secondary amines can be performed to yield 4-aminoquinoline (B48711) derivatives. nih.gov Similarly, treatment with thiols can produce 4-thioether compounds. mdpi.com

Table 1: Representative Nucleophilic Substitution Reactions at the C-4 Position This table is illustrative of expected reactions based on the known reactivity of related 4-chloroquinolines.

| Nucleophile | Reagent Example | Expected Product |

| Primary Amine | Butylamine | 4-(Butylamino)-5-iodoquinoline-3-carbonitrile |

| Secondary Amine | N,N-Dimethylethylenediamine | 4-(2-(Dimethylamino)ethylamino)-5-iodoquinoline-3-carbonitrile |

| Thiol | Thiophenol | 5-Iodo-4-(phenylthio)quinoline-3-carbonitrile |

Reactions Involving the Carbonitrile Group

The carbonitrile (cyano) group at the C-3 position is a versatile functional handle, though it is generally less reactive than the C-4 chloro group. Reactions involving the nitrile typically require more forcing conditions and are often performed after the substitution of the C-4 halogen. The carbonitrile can undergo hydrolysis under acidic or basic conditions to form the corresponding 3-carboxamide or 3-carboxylic acid derivatives. It can also participate in cyclization reactions with suitable reagents to form fused heterocyclic systems. researchgate.net

Electrophilic Reactions

The quinoline (B57606) ring system is inherently electron-deficient. In 4-Chloro-5-iodoquinoline-3-carbonitrile, the presence of three strongly deactivating groups (4-chloro, 5-iodo, and 3-carbonitrile) further reduces the electron density of the aromatic rings. As a result, the molecule is highly resistant to electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. These reactions are generally not a viable pathway for the derivatization of this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions, particularly those using palladium, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, providing a primary method for modifying the C-5 position of the molecule.

Palladium-Catalyzed Transformations

Palladium catalysts are widely used to functionalize aryl halides. nih.govrsc.org In the context of dihaloquinolines, the significant difference in the bond dissociation energies of the C-I and C-Cl bonds allows for highly selective transformations. nih.gov The C-I bond is much weaker and therefore more susceptible to oxidative addition to a Palladium(0) complex, which is the initial and often rate-determining step in many cross-coupling catalytic cycles. libretexts.org

Computational and Theoretical Studies on 4 Chloro 5 Iodoquinoline 3 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting molecular properties like geometry, vibrational frequencies, and electronic distribution. DFT calculations, often using functionals like B3LYP, serve as the foundation for analyzing a molecule's characteristics. For instance, studies on related compounds like 7-chloro-4-hydroxy-3-quinolinecarboxylic acid have successfully used DFT to calculate theoretical vibrational frequencies and geometric parameters. iosrjournals.org

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals)

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive and easily polarizable. mdpi.com DFT calculations are the primary method for determining the energies of these orbitals.

While specific calculated values for 4-Chloro-5-iodoquinoline-3-carbonitrile are not present in available literature, a typical output from such a study would resemble the data in the table below.

Table 1: Hypothetical Frontier Orbital Energies for 4-Chloro-5-iodoquinoline-3-carbonitrile

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -2.20 |

| Energy Gap (ΔE) | 4.30 |

Prediction of Molecular Reactivity Profiles

The distribution of the frontier orbitals predicts a molecule's reactivity. The HOMO's location indicates the sites susceptible to electrophilic attack, while the LUMO's location points to sites prone to nucleophilic attack. DFT calculations can generate electron density surfaces for these orbitals, providing a visual map of reactivity. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps are another tool derived from DFT that illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack, whereas regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack. This analysis helps in understanding how the molecule interacts with other reagents.

Conformational Analysis and Stability Investigations

Most molecules are not rigid and can exist in various spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformer, which corresponds to the global minimum on the potential energy surface.

DFT calculations are employed to optimize the geometry of different possible conformers and calculate their relative energies. A study on the similar molecule, ethyl 4-chloro-7-iodoquinoline-3-carboxylate, demonstrated this process by identifying four minimum energy structures and determining their relative stabilities based on calculated energy differences (ΔE). researchgate.net The conformer with the lowest energy is the most stable and, therefore, the most abundant at equilibrium. Such studies are crucial for understanding the molecule's three-dimensional structure, which influences its physical properties and biological activity.

Theoretical Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies)

DFT methods are highly effective at predicting vibrational spectra (Infrared and Raman). sid.irdergipark.org.tr By calculating the harmonic vibrational frequencies of an optimized molecular structure, a theoretical spectrum can be generated. These calculated frequencies are often scaled by a specific factor to better match experimental data, accounting for systematic errors in the computational method.

Comparing the theoretical spectrum with an experimental one helps in assigning the observed vibrational bands to specific molecular motions, such as stretching, bending, or wagging of bonds. This process is vital for structural elucidation and confirmation. Computational studies on related quinolines, like 5-Chloro-7-Iodoquinolin-8-ol and 4-hydroxy-3-cyano-7-chloro-quinoline, have successfully used DFT (B3LYP) to interpret their experimental IR and Raman spectra. sid.irdergipark.org.trresearchgate.net

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Calculated Frequency (cm-1) | Assignment |

|---|---|---|

| ν(C≡N) | 2230 | Nitrile stretch |

| ν(C=C) | 1610 | Aromatic ring stretch |

| ν(C-Cl) | 780 | C-Cl stretch |

| ν(C-I) | 550 | C-I stretch |

Quantum Chemical Descriptors

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify a molecule's chemical behavior. researchgate.net These descriptors provide a more detailed picture of reactivity than the HOMO-LUMO gap alone.

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): (I + A) / 2. Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): (I - A) / 2. Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): 1 / (2η). The reciprocal of hardness; soft molecules are more reactive.

Electrophilicity Index (ω): μ² / (2η) (where μ is the chemical potential, -χ). Measures the propensity of a species to accept electrons.

These parameters are invaluable for comparing the reactivity of different molecules and for understanding their interaction potential in chemical reactions. researchgate.net

Table 3: Hypothetical Quantum Chemical Descriptors

| Descriptor | Calculated Value (eV) |

|---|---|

| Ionization Potential (I) | 6.50 |

| Electron Affinity (A) | 2.20 |

| Electronegativity (χ) | 4.35 |

| Chemical Hardness (η) | 2.15 |

| Chemical Softness (S) | 0.23 |

| Electrophilicity Index (ω) | 4.40 |

Molecular Docking Investigations

Molecular docking is a computational simulation that predicts how a small molecule (ligand), such as 4-Chloro-5-iodoquinoline-3-carbonitrile, binds to the active site of a large molecule, typically a protein or enzyme (receptor). nih.gov This technique is fundamental in computer-aided drug design (CADD) to screen for potential drug candidates, predict their binding affinity, and understand their mechanism of action at a molecular level. nih.govnih.gov

The process involves placing the ligand in various orientations and conformations within the receptor's binding site and calculating a "docking score" for each pose, which estimates the binding free energy. A lower (more negative) docking score generally indicates a more favorable binding interaction. The analysis also reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the ligand and the amino acid residues of the protein. nih.gov

Quinoline (B57606) derivatives have been the subject of numerous molecular docking studies to evaluate their potential as therapeutic agents. For example, various quinoline compounds have been docked into the active site of the HIV reverse transcriptase enzyme to assess their potential as inhibitors. nih.gov While no specific molecular docking studies for 4-Chloro-5-iodoquinoline-3-carbonitrile have been reported in the searched literature, its structural similarity to other biologically active quinolines suggests it could be a candidate for such investigations against various therapeutic targets.

Ligand-Target Interactions at the Molecular Level

Molecular docking studies have been instrumental in exploring the potential binding modes of 4-Chloro-5-iodoquinoline-3-carbonitrile and its analogs within the active sites of various biological targets. Although specific docking studies for this exact compound are not extensively detailed in the available literature, research on structurally similar quinoline derivatives provides significant insights. For instance, in studies of quinoline-based inhibitors of HIV reverse transcriptase, a compound designated as "compound 4," sharing the chloro-substituted quinoline core, demonstrated a high docking score of -10.67, suggesting a strong binding affinity. nih.gov These studies have revealed that interactions are often characterized by a combination of hydrogen bonds and hydrophobic interactions. For example, quinoline derivatives have been shown to form hydrogen bonds with key amino acid residues such as LYS 101 and hydrophobic interactions with residues like TRP229, TYR 188, and PHE 227 in the binding pocket of HIV reverse transcriptase. nih.gov The nitrile group, a common feature in these molecules, can act as a hydrogen bond acceptor, further anchoring the ligand to its target.

Molecular Dynamics (MD) Simulations

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties.

| QSAR Model Type | Key Findings for Related Quinoline Derivatives | Reference |

| 3D-QSAR (CoMFA/CoMSIA) | Steric and electronic properties are crucial for antibacterial activity. Bulky groups at specific positions can enhance potency. | nih.gov |

| General QSAR | Correlation of electronic, steric, and hydrophobic descriptors with biological activity. | researchgate.netugm.ac.idresearchgate.net |

Predictive Modeling for Designed Derivatives

A primary goal of QSAR modeling is to predict the activity of novel, un-synthesized compounds. nih.gov Once a statistically robust QSAR model is developed and validated, it can be used to virtually screen a library of designed derivatives of 4-Chloro-5-iodoquinoline-3-carbonitrile. nih.gov By systematically modifying the substituents on the quinoline core and calculating their predicted activities using the QSAR equation, researchers can prioritize the synthesis of compounds with the highest potential for desired biological activity. For example, a validated QSAR model for quinazoline-4(3H)-one analogs was successfully used to design new compounds with enhanced inhibitory activity against the epidermal growth factor receptor (EGFR). nih.gov This predictive capability significantly accelerates the drug discovery process by focusing synthetic efforts on the most promising candidates.

| Predictive Modeling Application | Outcome for Related Compound Classes | Reference |

| Design of Novel EGFR Inhibitors | Identification of new quinazoline-4(3H)-one analogs with improved predicted activity. | nih.gov |

| Virtual Screening | Prioritization of designed derivatives for synthesis based on predicted biological activity. | nih.gov |

Structure Activity Relationship Sar Studies of 4 Chloro 5 Iodoquinoline 3 Carbonitrile Derivatives

Impact of Halogen Substituents on Molecular Activity

Halogens are frequently incorporated into bioactive molecules to modulate their pharmacokinetic and pharmacodynamic properties. In the 4-Chloro-5-iodoquinoline-3-carbonitrile framework, the two different halogens at distinct positions have a profound impact on the molecule's electronic character, reactivity, and potential for intermolecular interactions.

The chlorine atom at the C-4 position of the quinoline (B57606) ring is a significant feature that primarily influences the molecule's synthetic accessibility and reactivity. As an electron-withdrawing group, it affects the electron density of the heterocyclic ring. However, its most critical role in medicinal chemistry is that of an excellent leaving group, which makes the C-4 position highly susceptible to nucleophilic aromatic substitution. nih.gov This reactivity is extensively exploited for the synthesis of a wide array of 4-substituted quinoline derivatives, including the renowned 4-aminoquinoline (B48711) antimalarials like chloroquine. nih.govpharmacy180.com

While often viewed as a synthetic intermediate, the electronic influence of the C-4 chlorine is also important for the biological activity of the final molecule. The position of a chloro group has been shown to be a determining factor for activity in various quinoline series. For example, in a study of novel cholinesterase inhibitors based on a 4-N-phenylaminoquinoline scaffold, a chlorine atom on the 2-position of the appended phenyl ring conferred better activity than substitution at the 3- or 4-position, highlighting the nuanced steric and electronic effects of this halogen. nih.gov

The incorporation of iodine onto the quinoline scaffold is a known strategy for enhancing specific biological activities, particularly antimicrobial effects. nih.gov Research indicates that the insertion of iodine into organic frameworks can significantly boost their potency against certain bacteria, such as S. aureus. nih.gov The position of the iodine substituent is a critical determinant of its effect. While synthetic methods have been developed for the regioselective iodination of quinolines, different positions exhibit varying reactivity; for instance, some protocols favor C-3 iodination while others can functionalize the C-5 position. rsc.org Specifically, carboxy-quinolines featuring electron-withdrawing groups like iodine at the C-5 position have been identified as promising scaffolds for the development of new antimicrobial agents. nih.govresearchgate.net

The presence of multiple halogens on a quinoline ring can lead to synergistic enhancements in biological activity. A notable example is the observation that 5,7-dichloro- and 5,7-dibromoquinoline (B1595614) derivatives exhibit potent fungicidal properties, suggesting a cooperative effect of the two halogen atoms. rsc.org This synergy may arise from a combination of amplified electron-withdrawing effects and the capacity to form halogen bonds, which are non-covalent interactions that can stabilize the binding of a molecule to its biological target. nih.gov

However, the combined effect of multiple halogens is not always additive or synergistic. The specific nature of the halogens, their positions on the quinoline ring, and the biological target all play a role. In one investigation of pyrazolo[4,3-f]quinoline derivatives as anticancer agents, various halogenated compounds were found to be poorly effective, indicating that simply adding halogens does not guarantee an increase in potency and can sometimes be detrimental. mdpi.com

Influence of the Carbonitrile Group at Position 3

The carbonitrile (cyano) group is a potent electron-withdrawing group that significantly modulates the electronic properties of the quinoline ring system when placed at the C-3 position. This feature has proven to be valuable in the design of bioactive compounds. Derivatives of quinoline-3-carbonitrile have emerged as important scaffolds for the development of broad-spectrum antibacterial agents. nih.govresearchgate.net

Structure-activity studies have revealed that the C-3 carbonitrile can be crucial for potent biological activity. In one study, the most active antibacterial quinoline-3-carbonitrile derivative was found to interact effectively with DNA gyrase, a key enzyme target for quinoline-based antibiotics. nih.govresearchgate.net The electron-withdrawing character of the nitrile group has also been associated with enhanced anticancer activity in certain heterocyclic systems. mdpi.com Furthermore, research on 4-aminoquinolines as α2C-adrenoceptor antagonists has demonstrated that the presence of a substituent at the C-3 position is an absolute requirement for activity, underscoring the strategic importance of this position for molecular recognition by biological targets. researchgate.net

Positional Effects of Substituents on the Quinoline Ring (e.g., C-2, C-3, C-4, C-6, C-7)

The biological profile of a quinoline derivative is intricately linked to the specific arrangement and chemical nature of substituents around the core structure. rsc.orgrsc.org Even minor changes in substituent position can lead to major shifts in activity, selectivity, and mechanism of action.

The following table summarizes the observed effects of substituents at various positions on the quinoline ring based on published research findings.

| Position | Substituent Effect on Activity | Example Context | Citation(s) |

| C-2 | Electron-donating groups (e.g., -OCH₃) enhance activity, while electron-withdrawing groups (e.g., -Cl) diminish it. | Antimalarial Activity | rsc.org |

| C-3 | Often critical for activity. A methyl group can reduce activity, while a carbonitrile group can confer potent activity. | Antimalarial, Antibacterial | pharmacy180.comnih.gov |

| C-4 | Crucial for activity in many classes. The nature of the side chain (e.g., dialkylaminoalkyl) is optimal for activity. | Antimalarial (Chloroquine-type) | pharmacy180.com |

| C-6 | Substitution at this position can be less effective than at other positions like C-5 or C-7. | Anticancer, Antimalarial | biointerfaceresearch.compharmacy180.com |

| C-7 | A chloro group at this position is considered optimal for activity in many 4-aminoquinolines. | Antimalarial Activity | pharmacy180.com |

As the table illustrates, a C-7 chloro group is often optimal for antimalarial activity in 4-aminoquinolines. pharmacy180.com In contrast, substitutions at the C-2 position show a clear electronic preference, with electron-donating groups being favored over electron-withdrawing ones for antimalarial action. rsc.org The C-3 position is also critical; while a small alkyl group like methyl can be detrimental, a polar, electron-withdrawing group like carbonitrile can be the basis for potent antibacterial activity. pharmacy180.comnih.gov

Rational Design Principles for Functional Derivatives

The rational design of novel quinoline-based functional molecules relies heavily on the integration of established SAR principles with modern drug design strategies. The goal is to create new derivatives with improved potency, selectivity, and other desirable properties.

Key principles include:

Molecular Hybridization : This strategy involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. The aim is to achieve synergistic effects, overcome drug resistance, or target multiple biological pathways simultaneously. Examples include the development of quinoline-hydrazone and coumarin–quinoline hybrids. rsc.orgnih.govacs.org

Bioisosteric Replacement and Scaffold Hopping : Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. Replacing parts of a known active molecule with bioisosteres can lead to compounds with improved properties. Scaffold hopping involves replacing the central core of a molecule with a chemically different but functionally similar one, as demonstrated by the replacement of a 6,6,6-heterocyclic system with a 5,6,6-pyrazolo[4,3-f]quinoline skeleton to discover new anticancer agents. mdpi.com

Structure-Based and Ligand-Based Design : Leveraging the known SAR, designers can strategically place substituents at key positions to enhance interactions with a target. For instance, based on the knowledge that a C-7 chloro group and a C-4 amino side chain are important for antimalarial activity, new designs can retain these features while modifying other parts of the molecule. rsc.orgpharmacy180.com Computational tools, such as molecular docking, are often used to predict how these new designs will bind to their targets, guiding the synthesis of the most promising candidates. nih.gov

By applying these principles, researchers can move beyond serendipitous discovery and systematically engineer quinoline derivatives like 4-Chloro-5-iodoquinoline-3-carbonitrile to create novel agents with tailored functional properties.

Molecular Mechanisms of Action Inferred from SAR

The molecular mechanisms of action for derivatives of 4-Chloro-5-iodoquinoline-3-carbonitrile are thought to be diverse, likely stemming from the multifaceted nature of the quinoline scaffold and the specific electronic and steric properties imparted by the chloro, iodo, and cyano substituents. Analysis of broader quinoline-3-carbonitrile SAR studies suggests potential interactions with key biological targets, which can be extrapolated to this specific subclass of compounds.

One of the most prominent mechanisms associated with quinoline derivatives is the inhibition of topoisomerase enzymes, particularly DNA gyrase in bacteria. nih.govsci-hub.seresearchgate.net This mode of action is the cornerstone of the quinolone class of antibiotics. It is plausible that derivatives of 4-Chloro-5-iodoquinoline-3-carbonitrile could exhibit antibacterial properties by targeting this enzyme. The carbonitrile group, in conjunction with the quinoline core, may play a crucial role in binding to the enzyme-DNA complex, thereby inhibiting DNA replication and repair. The halogen substituents at positions 4 and 5 could further modulate this activity by influencing the electronic distribution and lipophilicity of the molecule, potentially enhancing its binding affinity or cellular uptake.

Another area of significant interest is the potential for these compounds to act as kinase inhibitors. The quinoline scaffold is a common feature in many approved and investigational kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR). nih.gov SAR studies on 4-anilinoquinoline-3-carbonitriles have demonstrated potent EGFR inhibition. nih.gov For derivatives of 4-Chloro-5-iodoquinoline-3-carbonitrile, modifications at the 4-position, replacing the chloro group with various substituted anilino moieties, could lead to potent EGFR inhibitors. The iodine at the 5-position might influence the orientation of the molecule within the ATP-binding pocket of the kinase, potentially leading to enhanced or selective inhibition.

Furthermore, the general cytotoxic and anticancer activities observed for various halogenated quinolines suggest that derivatives of 4-Chloro-5-iodoquinoline-3-carbonitrile could have applications in oncology. researchgate.netcolab.ws The mechanisms underlying these effects can be varied and may include the induction of apoptosis, inhibition of tubulin polymerization, or interference with other critical cellular signaling pathways. The presence of two different halogens (chlorine and iodine) on the quinoline ring is a distinctive feature that could lead to unique biological activities. The lipophilicity and electronic properties conferred by these halogens can significantly impact the compound's ability to cross cell membranes and interact with intracellular targets. researchgate.net

The table below summarizes the potential molecular mechanisms of action for derivatives of 4-Chloro-5-iodoquinoline-3-carbonitrile based on inferences from related compound classes.

| Potential Mechanism of Action | Key Structural Features | Inferred Biological Activity | Supporting Evidence from Related Compounds |

| Inhibition of DNA Gyrase | Quinoline-3-carbonitrile core | Antibacterial | Active quinoline-3-carbonitrile derivatives show good interaction with DNA gyrase. nih.govsci-hub.seresearchgate.net |

| EGFR Kinase Inhibition | 4-substituted quinoline scaffold | Anticancer | 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitriles are potent EGFR inhibitors. nih.gov |

| Tubulin Polymerization Inhibition | Substituted quinoline core | Anticancer | Some 4-phenyl-5-quinolinyl substituted isoxazoles act as tubulin polymerization inhibitors. |

| General Cytotoxicity | Halogenated quinoline structure | Anticancer | Halogenated 2-amino-4H-pyrano[3,2-h]quinoline-3-carbonitriles exhibit antitumor activity. researchgate.netcolab.ws |

It is crucial to emphasize that these mechanisms are inferred from SAR studies of structurally related but distinct classes of quinoline derivatives. Rigorous biological evaluation, including enzymatic assays, cellular assays, and structural biology studies, will be necessary to definitively elucidate the molecular mechanisms of action for derivatives of 4-Chloro-5-iodoquinoline-3-carbonitrile. The systematic synthesis and biological testing of a library of derivatives with modifications at various positions of the quinoline ring will be instrumental in building a comprehensive SAR profile and confirming these mechanistic hypotheses.

Q & A

Q. Optimization Strategies :

- Purity of Reagents : Use >95% purity reagents to minimize side reactions (e.g., Kanto Reagents’ protocols for halogenated precursors) .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Temperature Control : Lower temperatures (0–5°C) reduce decomposition during iodination.

Which spectroscopic techniques are most effective for characterizing 4-chloro-5-iodoquinoline-3-carbonitrile, and how should data interpretation be approached?

Basic Research Question

Q. Interpretation Tips :

- Compare experimental NMR shifts with computational predictions (DFT) to resolve ambiguities.

- Cross-validate crystallographic data with spectroscopic results to confirm structural integrity.

How can researchers address contradictions in spectroscopic data when synthesizing derivatives of 4-chloro-5-iodoquinoline-3-carbonitrile?

Advanced Research Question

Contradictions often arise from isomerization, impurities, or dynamic effects. Methodological Solutions :

- Multi-Technique Validation : Combine X-ray diffraction (for solid-state structure) with solution-phase NMR to detect conformational changes .

- Computational Modeling : Use density functional theory (DFT) to simulate NMR spectra and identify discrepancies caused by solvent effects or tautomerism .

- Reaction Monitoring : Employ in-situ IR or Raman spectroscopy to track intermediate formation and adjust conditions in real-time.

Case Study : A 2024 study resolved conflicting ¹H NMR signals in a related carbonitrile by correlating experimental data with DFT-calculated chemical shifts .

What strategies are employed to study the regioselectivity of nucleophilic substitution reactions in polyhalogenated quinoline carbonitriles?

Advanced Research Question

Regioselectivity in 4-chloro-5-iodoquinoline-3-carbonitrile is influenced by steric hindrance and electronic effects:

- Electronic Factors : The electron-deficient carbonitrile group directs nucleophiles to the 4-chloro position (meta to C≡N) .

- Steric Effects : Bulkier nucleophiles preferentially attack the less hindered 5-iodo site, as shown in Suzuki coupling studies .

- Isotopic Labeling : Use ¹²⁷I/¹²⁵I isotopic substitution to track substitution pathways via mass spectrometry .

Q. Experimental Design :

- Conduct competitive reactions with controlled stoichiometry.

- Analyze product ratios via HPLC or GC-MS to quantify selectivity.

What experimental and computational methods elucidate reaction mechanisms involving 4-chloro-5-iodoquinoline-3-carbonitrile in cross-coupling reactions?

Advanced Research Question

- Kinetic Studies : Monitor reaction rates under varying temperatures to determine activation parameters (ΔH‡, ΔS‡).

- Isotope Effects : Replace Cl with ³⁷Cl to study bond-breaking steps via kinetic isotope effects (KIE) .

- DFT Calculations : Model transition states to identify rate-determining steps (e.g., oxidative addition of Pd⁰ to C–I bonds) .

Case Study : A 2023 mechanistic study combined X-ray crystallography (to confirm Pd–I intermediates) and DFT to propose a concerted metalation-deprotonation pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.